N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:
- 4-Fluorophenyl substituent: Improves binding affinity to hydrophobic pockets in biological targets, commonly observed in kinase inhibitors .
- 2-Oxo group: Stabilizes the tetrahydropyrimidine ring conformation via intramolecular hydrogen bonding, contrasting with thioxo derivatives .
The compound’s synthesis typically involves acid-catalyzed cyclocondensation of substituted benzaldehydes, thiourea, and β-ketoamide precursors .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-10-3-8-14(9-15(10)20)23-18(25)16-11(2)22-19(26)24-17(16)12-4-6-13(21)7-5-12/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEIDLVFOHORFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of Aromatic Substituents: The aromatic rings with chloro, methyl, and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds structurally related to N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. These compounds have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Pharmacological Applications
G Protein-Coupled Receptors Modulation
this compound may interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. Compounds that affect GPCR activity can lead to therapeutic effects in various diseases, including cardiovascular disorders and neurological conditions .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. For example, certain derivatives have shown promise in inhibiting enzymes involved in inflammatory processes and cancer progression. This inhibition can lead to reduced disease symptoms and improved patient outcomes .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. The development of efficient synthetic routes is critical for producing this compound in sufficient quantities for research and potential clinical use .
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. Research has focused on altering functional groups on the tetrahydropyrimidine core to enhance potency and selectivity against specific biological targets .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Antibacterial activity | Demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL. |
| Study B | Anticancer efficacy | Showed that the compound induced apoptosis in breast cancer cell lines with IC50 values below 20 µM. |
| Study C | GPCR interaction | Identified as a potential modulator for GPCRs associated with pain management pathways. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Key Observations :
- Chloro vs. Methoxy Groups : Chloro substituents (e.g., 3-chloro-4-methylphenyl) increase lipophilicity and antimicrobial potency, while methoxy groups enhance aqueous solubility but may reduce membrane penetration .
- Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group in the target compound likely improves target selectivity compared to 4-methylphenyl analogues, as seen in kinase inhibitor studies .
Impact of 2-Oxo vs. 2-Thioxo Groups
Key Observations :
- 2-Oxo : Stabilizes ring conformation via intramolecular H-bonding, favoring interactions with polar enzyme pockets .
- 2-Thioxo : Increases electron density, enhancing reactivity but reducing thermal stability . Thioxo derivatives show broader antimicrobial activity, possibly due to sulfur’s role in disrupting microbial membranes .
Biological Activity
N-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its complex structure includes a tetrahydropyrimidine ring, which is associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.76 g/mol. The presence of chloro and fluoro substituents enhances its interaction potential with biological targets.
Antimicrobial Activity
Pyrimidine derivatives are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial activity against various strains. For instance, compounds derived from pyrimidines have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .
Table 1 summarizes the antibacterial activity of related pyrimidine compounds:
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 64 |
| Compound B | Escherichia coli | 128 |
| Compound C | Pseudomonas aeruginosa | 32 |
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research indicates that similar tetrahydropyrimidine derivatives can inhibit tumor cell growth. For example, studies have identified several pyrimidine-based compounds that exhibited potent activity against various cancer cell lines such as Mia PaCa-2 and PANC-1 .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, targeting specific pathways involved in bacterial growth or cancer cell proliferation.
- Cell Membrane Disruption : The presence of halogen substituents may enhance membrane permeability, allowing for increased interaction with cellular components.
- DNA Interaction : Some studies suggest that pyrimidine derivatives can intercalate into DNA strands, disrupting replication processes essential for cell survival.
Case Studies
A notable study focused on the synthesis and biological evaluation of related pyrimidine derivatives demonstrated their effectiveness in inhibiting bacterial growth through various assays . The results indicated a clear correlation between structural modifications and increased biological activity.
Another research effort highlighted the antitumor potential of tetrahydropyrimidines by evaluating their effects on human cancer cell lines. The findings suggested that specific substitutions could significantly enhance their cytotoxic effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?
Answer:
The compound can be synthesized via modified Biginelli reactions, which involve cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-fluorobenzaldehyde), and a urea/thiourea derivative (e.g., N-(3-chloro-4-methylphenyl)urea). Acidic catalysts like HCl or Lewis acids (e.g., FeCl₃) are critical for achieving high yields. For example, and highlight similar syntheses using ethanol or acetic acid as solvents under reflux (70–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended to isolate the pure product .
Advanced: How can reaction yields be optimized under varying catalytic conditions?
Answer:
Yield optimization requires systematic screening of catalysts and solvents. Lewis acids such as FeCl₃ (5–10 mol%) in ethanol at 80°C have shown >70% efficiency in analogous syntheses (). Microwave-assisted synthesis (50–100 W, 10–30 min) can reduce reaction times and improve yields by 15–20% compared to conventional heating. Solvent polarity impacts cyclization: polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful water exclusion. Advanced kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as imine formation or cyclization .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the tetrahydropyrimidine ring (e.g., NH at δ 9.5–10.5 ppm, C=O at δ 165–170 ppm).
- X-ray crystallography : Resolve stereochemistry and confirm the boat conformation of the tetrahydropyrimidine ring ().
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bends ().
Advanced: How do substituents on the phenyl rings influence biological activity?
Answer:
Substituent effects can be analyzed via structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., -Cl, -F) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, 4-fluorophenyl groups improve π-π stacking with aromatic residues in target proteins ().
- Methyl groups : Increase lipophilicity (logP), potentially improving blood-brain barrier penetration.
- Positional effects : Para-substitutions on the phenyl ring (e.g., 4-fluorophenyl) minimize steric hindrance compared to ortho-substitutions. Computational docking (e.g., AutoDock Vina) and comparative bioassays (e.g., enzyme inhibition IC₅₀) are critical for validating these effects .
Basic: What impurities are commonly observed during synthesis, and how are they controlled?
Answer:
Common impurities include:
- Unreacted β-keto esters : Detected via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Dimerization by-products : Formed via Michael addition side reactions; minimized by controlling reaction temperature (<100°C).
- Oxidation products : Stabilized using inert atmospheres (N₂/Ar). Purification strategies include gradient elution chromatography (silica gel, 5–30% ethyl acetate in hexane) and recrystallization in ethanol/water (1:1) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise from:
- Polymorphic forms : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters solubility and bioavailability ().
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Compound degradation : Stability studies (HPLC monitoring at 25°C/60% RH) identify hydrolytic or oxidative degradation pathways. Collaborative reproducibility studies using shared compound batches are recommended .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5), aqueous solubility (-4.0 to -3.0 log mol/L), and CYP450 inhibition.
- Molecular dynamics (MD) simulations : Analyze binding stability to targets (e.g., 50 ns simulations in GROMACS).
- QSAR models : Train on datasets of analogous pyrimidines to predict IC₅₀ values for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
